N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide
Overview
Description
N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have garnered significant attention in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where N-aralkylsulfonamides react with s-trioxane in the presence of a Preyssler heteropolyacid catalyst supported on silica . This method provides excellent yields and is widely used in laboratory settings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (NaBH₄, LiAlH₄), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may result in simpler derivatives.
Scientific Research Applications
N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which play crucial roles in cell cycle regulation and DNA synthesis . Additionally, it may interact with other proteins and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide can be compared with other similar compounds, such as:
(S)-1-(a-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712): Known for its anti-inflammatory activity.
1-naphthylethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (THI52): Also exhibits anti-inflammatory properties.
tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1): Effective against SARS-CoV-2 infection.
These compounds share structural similarities with this compound but may have different biological activities and applications.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-7-12-6-9-4-2-3-5-10(9)11/h2-5,11-12H,6-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTRCPHFVCSGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477953 | |
Record name | N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-81-2 | |
Record name | N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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